3-(溴甲基)-1H-吲哚

描述

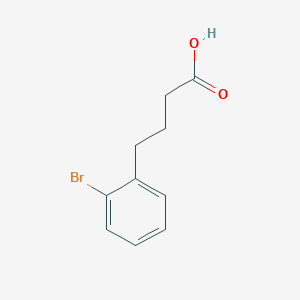

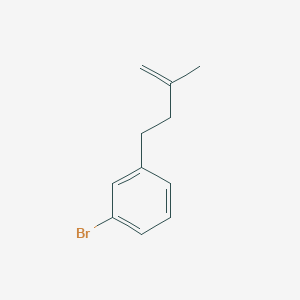

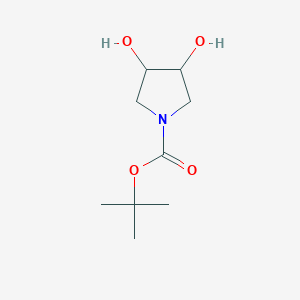

3-(bromomethyl)-1H-indole is a brominated derivative of the indole moiety, which is a fundamental scaffold in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of the bromomethyl group at the 3-position of the indole ring makes it a versatile intermediate for further chemical transformations .

Synthesis Analysis

The synthesis of 3-(bromomethyl)-1H-indole derivatives can be achieved through various methods. One approach involves the reaction of 1H-indole with brominating agents to introduce the bromomethyl group at the 3-position. For instance, 1-benzoyl-3-bromomethylindole can be synthesized by reacting 1H-indole with brominating reagents, and this compound can further react with various nucleophiles to yield a wide range of indole alkaloids and pharmacologically important substances . Another method includes the condensation of 5-bromo-1H-indole-3-carbaldehyde with other reagents under reflux conditions to form different indole derivatives .

Molecular Structure Analysis

The molecular structure of 3-(bromomethyl)-1H-indole derivatives can be characterized using techniques such as X-ray diffraction (XRD), which provides detailed information about the crystal structure and intermolecular interactions. For example, the crystal structure of a related compound, (6bR,14bR,15R,15aR)-ethyl 5-bromo-14b-phenyl-1,6b,8,9,14,14b,15,15a-octahydrochromeno[3′,4′:2,3]indolizino[8,7-b]indole-15-carboxylate, was determined using XRD, revealing the presence of hydrogen bond interactions and C-H...π interactions that stabilize the molecular structure .

Chemical Reactions Analysis

3-(bromomethyl)-1H-indole and its derivatives can undergo various chemical reactions due to the presence of the reactive bromomethyl group. These reactions include nucleophilic substitutions, where the bromomethyl group can be replaced by other nucleophiles, leading to the formation of new indole derivatives. The reactivity of the bromomethyl group also allows for C-C and C-N coupling reactions, which are useful for constructing complex molecular architectures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(bromomethyl)-1H-indole derivatives can be studied using spectroscopic methods such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These techniques provide information on the functional groups, molecular geometry, and electronic structure of the compounds. For example, the compound 3-((ethylthio)(4-nitrophenyl)methyl)-1H-indole was characterized by single crystal XRD, FTIR, FT-Raman, and NMR analysis, which confirmed the predicted geometry and provided insights into the vibrational and electronic properties of the molecule . Thermal analysis can also be used to assess the stability of these compounds, as demonstrated by the good thermal stability of a related indole derivative up to 215 °C .

科学研究应用

抗癌特性

3-(溴甲基)-1H-吲哚衍生物在抗癌研究中显示出显着的潜力。一项研究发现 3-溴-1-乙基-1H-吲哚是一种有效的抗癌剂,对癌细胞系表现出显着的选择性细胞毒性。该化合物对谷胱甘肽 S-转移酶异构酶表现出有希望的抑制作用,表明其作为一种新型抗癌剂的潜力 (Yılmaz 等人,2020 年)。

合成和功能化

3-(溴甲基)-1H-吲哚衍生物的合成和功能化在生产具有生物活性的化合物中起着至关重要的作用。例如,3-羟基溴吲哚的合成,用于抗肿瘤活性和解热镇痛剂,证明了这些化合物在药物化学中的多功能性 (Wei,2011 年)。

此外,从 N-酰基-2,3-双(溴甲基)吲哚中生成和反应吲哚-2,3-喹二甲烷突出了它们在分子间 Diels-Alder 反应中的潜力 (Vice 等人,1989 年)。

药物中间体

3-(溴甲基)-1H-吲哚衍生物是合成各种药理学重要物质的关键中间体。1-苯甲酰-3-溴甲基吲哚与不同亲核试剂的反应可以产生广泛的吲哚生物碱,突出了它们在药物化学中的重要性 (Nagarathnam,1992 年)。

光物理研究和荧光

由 β-溴化脱氢氨基酸合成的新的荧光吲哚衍生物显示出作为荧光探针的潜力。它们的高荧光量子产率和对溶剂极性的敏感性表明它们适用于各种光物理应用 (Pereira 等人,2010 年)。

抗菌活性

3-(溴甲基)-1H-吲哚衍生物还显示出抗菌活性。发现一系列这些化合物对耐甲氧西林金黄色葡萄球菌和其他革兰氏阳性菌具有显着的抑制作用,表明其潜在机制不同于常见的抗生素 (Mahboobi 等人,2008 年)。

安全和危害

While specific safety data for 3-(bromomethyl)-1H-indole was not found, bromomethyl compounds can be hazardous. For example, 3-(Bromomethyl)pyridine hydrobromide causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed, in contact with skin, or if inhaled .

属性

IUPAC Name |

3-(bromomethyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVGPANPABBVZHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50461940 | |

| Record name | 3-(bromomethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50624-64-1 | |

| Record name | 3-(bromomethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 3-(bromomethyl)-1H-indole in the synthesis of (2R,4R)-Monatin?

A1: 3-(bromomethyl)-1H-indole serves as a crucial alkylating agent in the synthesis of (2R,4R)-Monatin []. It reacts with (4R)-N-tert-butoxycarbonyl (tBoc)-4-tert-butyldimethylsilyoxy-D-pyroglutamic acid methyl ester in a key step. The bromine atom in 3-(bromomethyl)-1H-indole acts as a leaving group, facilitating the formation of a new carbon-carbon bond with the pyroglutamic acid derivative. This alkylation reaction is both regioselective and stereoselective, occurring specifically at the C4 position of the pyroglutamic acid derivative and leading to the desired (2R,4R) stereochemistry in the final Monatin product.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7-Dihydro-5H-cyclopenta[C]pyridin-3-amine](/img/structure/B1338895.png)

![5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene](/img/structure/B1338913.png)